6-chloro-7-methylquinolin-2(1H)-one
Description
6-Chloro-7-methylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a bicyclic aromatic system with a ketone group at position 2 and substituents at positions 6 (chloro) and 7 (methyl). Quinolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s structural features, such as electron-withdrawing chloro and electron-donating methyl groups, influence its reactivity, solubility, and intermolecular interactions, making it a subject of interest in medicinal and synthetic chemistry.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,1H3,(H,12,13) |
InChI Key |
FBNAMVXHFMNBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2)C=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-chloro-7-methylquinolin-2(1H)-one with analogs sharing the quinolin-2(1H)-one core, focusing on substituent effects, spectral properties, and applications.
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula C₁₀H₈ClNO.
Key Observations:
Hydroxy vs. Methyl Groups: Hydroxy-substituted analogs (e.g., CAS 54675-25-1) exhibit enhanced hydrogen-bonding capacity, improving solubility but reducing lipophilicity compared to methylated derivatives .
Spectral Data: ¹H NMR: The target compound’s methyl group (δ ~2.5 ppm) and aromatic protons (δ 6.9–8.2 ppm) differ from hydroxy-substituted analogs, where OH protons appear at δ ~10–12 ppm . For example, 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one shows OH at δ 5.84 ppm (exchangeable with D₂O) . ¹³C NMR: Quinolinone carbonyl signals typically resonate at δ ~160–165 ppm. Chlorine and methyl substituents cause predictable deshielding in adjacent carbons .
Synthetic Routes: The target compound is synthesized via cyclization of substituted anilines with ketones or via halogenation of preformed quinolinones. In contrast, 4-hydroxy analogs (e.g., CAS 54675-25-1) often involve condensation with hydroxylamine or oxidation steps .
Biological Relevance: 4-Hydroxyquinolin-2(1H)-ones (e.g., CAS 1677-35-6) show antimicrobial activity against Gram-positive bacteria, while dihydroquinolinones (e.g., CAS 1823781-72-1) are explored for kinase inhibition . The methyl and chloro groups in the target compound may enhance membrane permeability, though specific activity data are pending.
Table 2: Comparative Spectral Data (Selected Analogs)
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